Cas no 391-83-3 (7-Fluoro-4-hydroxyquinoline)
7-Fluoro-4-hydroxyquinoline Chemical and Physical Properties
Names and Identifiers
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- 4-Quinolinol, 7-fluoro-
- 4-AMINO-7,8-DICHLORO-2-METHYLQUINOLINE
- 7-fluoro-1H-quinolin-4-one
- 7-FLUORO-4-HYDROXYQUINOLINE
- 7-fluoro-4-Quinolinol
- 7-Fluoro-Hydroxyquinoline
- 7-fluoroquinolin-4-ol
- 4-Quinolinol,7-fluoro
- 7-Fluor-chinolin-4-ol
- KUC100215
- 7-fluoro4-quinolinol
- AKOS005260919
- 183057-60-5
- EN300-1266992
- 7-Fluoroquinolin-4(1H)-one
- ZLHGUGJJHJJVHV-UHFFFAOYSA-N
- SB67906
- AB05529
- FT-0621411
- F88234
- KUC100215N
- AS-83548
- 391-83-3
- SCHEMBL2176724
- CS-0452018
- DTXSID00959908
- MFCD00269612
- 7-Fluoro-4-hydroxyquinoline, AldrichCPR
- 4(1H)-Quinolinone, 7-fluoro-
- DB-049386
- 4(1H)-Quinolinone,7-fluoro-(9CI)
- SY227061
- DB-272186
- 7-Fluoro-4-hydroxyquinoline
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- MDL: MFCD00269612
- Inchi: 1S/C9H6FNO/c10-6-1-2-7-8(5-6)11-4-3-9(7)12/h1-5H,(H,11,12)
- InChI Key: ZLHGUGJJHJJVHV-UHFFFAOYSA-N
- SMILES: FC1C=CC2C(C=CNC=2C=1)=O
Computed Properties
- Exact Mass: 163.04300
- Monoisotopic Mass: 163.043
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 1
- Hydrogen Bond Acceptor Count: 2
- Heavy Atom Count: 12
- Rotatable Bond Count: 0
- Complexity: 227
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 0.7
- Topological Polar Surface Area: 29.1A^2
Experimental Properties
- Density: 1.366g/cm3
- Boiling Point: 356.1ºC at 760mmHg
- Flash Point: 169.2ºC
- Refractive Index: 1.659
- PSA: 33.12000
- LogP: 2.07950
7-Fluoro-4-hydroxyquinoline Security Information
-
Symbol:
- Signal Word:Danger
- Hazard Statement: H302-H318
- Warning Statement: P280-P305+P351+P338
- Hazardous Material transportation number:NONH for all modes of transport
- WGK Germany:3
- Hazard Category Code: 22-41
- Safety Instruction: 26-39
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Hazardous Material Identification:
7-Fluoro-4-hydroxyquinoline Customs Data
- HS CODE:2933499090
- Customs Data:
China Customs Code:
2933499090Overview:
2933499090. Other compounds containing quinoline or isoquinoline ring system [but not further fused]. VAT:17.0%. Tax refund rate:13.0%. Regulatory conditions:nothing. MFN tariff:6.5%. general tariff:20.0%
Declaration elements:
Product Name, component content, use to, Please indicate the appearance of Urotropine, 6- caprolactam please indicate the appearance, Signing date
Summary:
2933499090. other compounds containing in the structure a quinoline or isoquinoline ring-system (whether or not hydrogenated), not further fused. VAT:17.0%. Tax rebate rate:13.0%. . MFN tariff:6.5%. General tariff:20.0%
7-Fluoro-4-hydroxyquinoline Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Chemenu | CM238754-1g |
7-Fluoroquinolin-4-ol |
391-83-3 | 97% | 1g |
$308 | 2021-08-04 | |
| Chemenu | CM238754-5g |
7-Fluoroquinolin-4-ol |
391-83-3 | 97% | 5g |
$866 | 2021-08-04 | |
| Chemenu | CM238754-10g |
7-Fluoroquinolin-4-ol |
391-83-3 | 97% | 10g |
$1328 | 2021-08-04 | |
| Chemenu | CM238754-25g |
7-Fluoroquinolin-4-ol |
391-83-3 | 97% | 25g |
$2216 | 2021-08-04 | |
| TRC | F600345-50mg |
7-Fluoro-4-hydroxyquinoline |
391-83-3 | 50mg |
$ 50.00 | 2022-06-04 | ||
| TRC | F600345-100mg |
7-Fluoro-4-hydroxyquinoline |
391-83-3 | 100mg |
$ 70.00 | 2022-06-04 | ||
| TRC | F600345-500mg |
7-Fluoro-4-hydroxyquinoline |
391-83-3 | 500mg |
$ 275.00 | 2022-06-04 | ||
| SHANG HAI JI ZHI SHENG HUA Technology Co., Ltd. | SA02316-1g |
7-Fluoroquinolin-4-ol |
391-83-3 | - | 1g |
¥5118.0 | 2024-07-19 | |
| Alichem | A189007084-5g |
7-Fluoroquinolin-4-ol |
391-83-3 | 97% | 5g |
$525.28 | 2023-09-02 | |
| Alichem | A189007084-10g |
7-Fluoroquinolin-4-ol |
391-83-3 | 97% | 10g |
$836.16 | 2023-09-02 |
7-Fluoro-4-hydroxyquinoline Suppliers
7-Fluoro-4-hydroxyquinoline Related Literature
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Long Deng,Qian Zou,Biao Liu,Wenhui Ye,Chengfei Zhuo,Li Chen,Ze-Yuan Deng,Ya-Wei Fan,Jing Li Food Funct., 2018,9, 4234-4245
-
Abdelaziz Houmam,Emad M. Hamed Chem. Commun., 2012,48, 11328-11330
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Ivor Lončarić Phys. Chem. Chem. Phys., 2015,17, 9436-9445
Additional information on 7-Fluoro-4-hydroxyquinoline
Introduction to 7-Fluoro-4-hydroxyquinoline (CAS No. 391-83-3)
7-Fluoro-4-hydroxyquinoline, with the CAS number 391-83-3, is a versatile compound that has garnered significant attention in the fields of medicinal chemistry and pharmaceutical research. This compound, also known as 7-fluoroquinolin-4(1H)-one, is a derivative of quinoline, a heterocyclic aromatic organic compound. The presence of a fluorine atom at the 7-position and a hydroxyl group at the 4-position imparts unique chemical and biological properties to this molecule, making it a valuable candidate for various applications.
The chemical structure of 7-Fluoro-4-hydroxyquinoline consists of a quinoline ring with a fluorine substituent at the 7-position and a hydroxyl group at the 4-position. This configuration not only enhances its solubility and stability but also modulates its biological activity. The fluorine atom, being highly electronegative, influences the electronic distribution around the molecule, which can affect its binding affinity to various biological targets. The hydroxyl group, on the other hand, can participate in hydrogen bonding interactions, further enhancing its pharmacological properties.
In recent years, 7-Fluoro-4-hydroxyquinoline has been extensively studied for its potential therapeutic applications. One of the key areas of interest is its antimicrobial activity. Research has shown that this compound exhibits broad-spectrum antimicrobial properties against various bacterial strains, including both Gram-positive and Gram-negative bacteria. This makes it a promising candidate for the development of new antibiotics to combat drug-resistant infections.
Beyond its antimicrobial properties, 7-Fluoro-4-hydroxyquinoline has also been investigated for its anti-inflammatory and anti-cancer activities. Studies have demonstrated that this compound can inhibit the production of pro-inflammatory cytokines and reduce inflammation in various models. Additionally, it has shown potential as an anticancer agent by inducing apoptosis in cancer cells and inhibiting tumor growth. These findings suggest that 7-Fluoro-4-hydroxyquinoline could be developed into novel therapeutic agents for treating inflammatory diseases and cancer.
The synthesis of 7-Fluoro-4-hydroxyquinoline has been optimized using various methods, including classical synthetic routes and modern catalytic approaches. One common method involves the condensation of 2-fluorobenzaldehyde with an appropriate amine followed by cyclization to form the quinoline ring. The introduction of the hydroxyl group at the 4-position can be achieved through subsequent oxidation or reduction steps. These synthetic strategies have been refined to improve yield and purity, making large-scale production feasible.
In terms of safety and toxicity, studies have shown that 7-Fluoro-4-hydroxyquinoline exhibits low toxicity at therapeutic concentrations. However, as with any new compound, thorough safety evaluations are essential before it can be considered for clinical use. Preclinical studies have demonstrated that this compound is well-tolerated in animal models, with no significant adverse effects observed at effective doses.
The pharmacokinetic properties of 7-Fluoro-4-hydroxyquinoline have also been investigated to understand its behavior in biological systems. Research has shown that it has good oral bioavailability and a favorable distribution profile, allowing it to reach target tissues effectively. The compound is metabolized primarily in the liver through Phase I and Phase II metabolic pathways, with metabolites being excreted via urine and feces.
In conclusion, 7-Fluoro-4-hydroxyquinoline (CAS No. 391-83-3) is a promising compound with diverse biological activities and potential therapeutic applications. Its unique chemical structure confers valuable properties that make it an attractive candidate for further development in medicinal chemistry and pharmaceutical research. Ongoing studies continue to explore its full potential, paving the way for new treatments in various medical fields.
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